7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
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Overview
Description
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that contains a naphthyridine ring system with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine can be achieved through several methods. One common approach involves the hydrogenation of 1,5-naphthyridine derivatives. This process typically uses hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridines, and various substituted naphthyridine derivatives .
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Similar to 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine but without the chlorine atom.
2,7-Naphthyridine: A different isomer with nitrogen atoms at different positions in the ring system
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern allows for specific interactions with molecular targets that may not be possible with other naphthyridine derivatives .
Properties
Molecular Formula |
C8H9ClN2 |
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Molecular Weight |
168.62 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2 |
InChI Key |
BSEZNDYKIPLRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(C=C2NC1)Cl |
Origin of Product |
United States |
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